molecular formula C9H9FO B11921235 3-Fluorochroman

3-Fluorochroman

Cat. No.: B11921235
M. Wt: 152.16 g/mol
InChI Key: MNNHSKKUQDWMJJ-UHFFFAOYSA-N
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Description

3-Fluorochroman is a fluorinated derivative of chroman, a bicyclic organic compound. The presence of a fluorine atom at the third position of the chroman ring structure imparts unique chemical and physical properties to the molecule. This compound is of significant interest in various fields, including medicinal chemistry and material science, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorochroman typically involves the fluorination of chroman derivatives. One common method is the nucleophilic substitution reaction where a suitable leaving group on the chroman ring is replaced by a fluorine atom. This can be achieved using reagents such as potassium fluoride or cesium fluoride under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas or other fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorochroman undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorinated chromanones or chromones.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide.

Major Products:

    Oxidation: Fluorinated chromanones or chromones.

    Reduction: Dihydro-3-fluorochroman derivatives.

    Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluorochroman has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Fluorochroman involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This can modulate various biological pathways, leading to the observed biological effects. Detailed studies on the molecular targets and pathways are ongoing to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

    3-Fluorochromone: A structurally similar compound with a carbonyl group at the fourth position.

    3-Fluorochromanol: A hydroxylated derivative of 3-Fluorochroman.

    3-Fluorochromene: A compound with a double bond in the chroman ring.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

3-fluoro-3,4-dihydro-2H-chromene

InChI

InChI=1S/C9H9FO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6H2

InChI Key

MNNHSKKUQDWMJJ-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC=C21)F

Origin of Product

United States

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